Antiproliferative agent-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

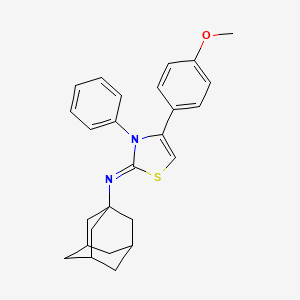

Structure

3D Structure

Properties

Molecular Formula |

C26H28N2OS |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

N-(1-adamantyl)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3 |

InChI Key |

OEIFHLFONHNYLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 17-AAG in Oncology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the HSP90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), in cancer cells. It details the molecular interactions, downstream signaling consequences, and methodologies for evaluating its therapeutic potential.

Introduction: Targeting the Master Chaperone

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2] In malignant cells, HSP90 is often overexpressed and essential for maintaining the function of numerous oncoproteins that drive tumor initiation, progression, and survival.[1][3] This dependency makes HSP90 an attractive therapeutic target in oncology.[1][4] 17-AAG, a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90 that has been extensively studied in preclinical and clinical settings.[1][4]

Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle

The primary mechanism of action of 17-AAG is its direct and competitive binding to the N-terminal ATP-binding pocket of HSP90.[5] This interaction inhibits the intrinsic ATPase activity of HSP90, which is crucial for its chaperone function.[6] The inhibition of ATP hydrolysis locks HSP90 in a conformation that is unable to properly fold and stabilize its client proteins. This leads to the ubiquitination and subsequent degradation of these client proteins by the proteasome.[7][6] Notably, 17-AAG has been shown to have a significantly higher binding affinity for HSP90 from tumor cells compared to normal cells.[8]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. addgene.org [addgene.org]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Core Mechanism of HSP90 Client Protein Degradation by 17-AAG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the degradation of Heat Shock Protein 90 (HSP90) client proteins induced by the ansamycin antibiotic, 17-allylamino-17-demethoxygeldanamycin (17-AAG). We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its study.

Introduction: HSP90 as a Therapeutic Target

Heat Shock Protein 90 (HSP90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1][2] It facilitates the proper folding, stabilization, and activation of a vast array of "client" proteins, many of which are integral to signal transduction, cell cycle control, and transcriptional regulation.[3][4][5][6] In cancerous cells, HSP90 is often overexpressed and is essential for maintaining the stability and function of numerous oncoproteins that drive malignant progression and survival.[2][3] This reliance makes HSP90 an attractive therapeutic target for cancer treatment.[1]

17-AAG (also known as Tanespimycin) is a derivative of geldanamycin that specifically inhibits HSP90.[7][8] By disrupting the chaperone's function, 17-AAG leads to the degradation of its client proteins, thereby affecting multiple oncogenic pathways simultaneously.[1] This pleiotropic effect makes it a potent anti-cancer agent, which has been evaluated in numerous preclinical and clinical studies.[1][2]

Mechanism of Action: How 17-AAG Induces Client Protein Degradation

The antitumor activity of 17-AAG stems from its high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[7][9][10] This action competitively inhibits the intrinsic ATPase activity of HSP90, which is a critical step in the chaperone's functional cycle.[7][8]

The process unfolds as follows:

-

Inhibition of ATP Binding : 17-AAG binds to the N-terminal domain of HSP90, occupying the same site as ATP. This binding is significantly more affine in HSP90 from tumor cells compared to normal cells.[11]

-

Conformational Change : The inhibition of ATP binding locks HSP90 in a conformation that is unable to process and stabilize its client proteins.[9][12]

-

Client Protein Destabilization : Without proper chaperoning from HSP90, the client proteins become misfolded and destabilized.

-

Ubiquitination : The destabilized client proteins are recognized by the cellular quality control machinery. The co-chaperone "Carboxyl terminus of Hsp70 interacting protein" (CHIP), an E3 ubiquitin ligase, plays a key role in polyubiquitinating the misfolded clients.[10][13]

-

Proteasomal Degradation : The polyubiquitinated client proteins are then targeted for degradation by the 26S proteasome.[7][8][9][12][14]

This sequence of events leads to the depletion of multiple key signaling proteins within the cancer cell, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][10]

References

- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to 17-AAG Induced Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying apoptosis induced by 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (Hsp90). We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of this compound.

Core Mechanism of Action: Hsp90 Inhibition

17-AAG is a derivative of geldanamycin that binds to the N-terminal ATP-binding pocket of Hsp90, a highly abundant and essential molecular chaperone.[1][2] This competitive inhibition of ATPase activity disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of "client" proteins.[1][3] Many of these client proteins are oncoproteins or key signaling molecules that are critical for cancer cell survival, proliferation, and resistance to apoptosis, including Akt, Raf-1, HER2, and mutant p53.[4][5] By destabilizing these proteins, 17-AAG simultaneously dismantles multiple oncogenic signaling networks, culminating in cell cycle arrest and apoptosis.[3][6][7]

Signaling Pathways in 17-AAG Induced Apoptosis

The induction of apoptosis by 17-AAG is a multi-faceted process, primarily engaging the intrinsic (mitochondrial) pathway, which is further modulated by other critical signaling cascades like the p53 and PI3K/Akt pathways.

The Intrinsic (Mitochondrial) Pathway

The primary mechanism of 17-AAG-induced apoptosis is through the intrinsic pathway. This is initiated by the degradation of pro-survival Hsp90 client proteins, which disrupts the delicate balance of the B-cell lymphoma-2 (Bcl-2) family of proteins.[4]

-

Disruption of Pro-Survival Signaling: 17-AAG treatment leads to the degradation of key survival kinases such as Akt and Raf-1.[4][7] The loss of Akt, a potent inhibitor of apoptosis, is a critical upstream event.[6][8]

-

Activation of Bcl-2 Family Proteins: The attenuation of survival signals leads to an imbalance between pro-apoptotic and anti-apoptotic Bcl-2 family members. 17-AAG treatment triggers a conformational change in the pro-apoptotic protein Bax, a crucial step for its activation.[4] Studies using isogenic HCT116 colon cancer cells have demonstrated that Bax is required for 17-AAG to induce apoptosis.[1][3] In Bax-deficient cells, the drug's effect shifts from apoptosis to a less efficient necrotic cell death.[3][9] Furthermore, 17-AAG can downregulate anti-apoptotic proteins like survivin.[10]

-

Mitochondrial Events: Activated Bax translocates to the mitochondria and, along with Bak, triggers mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and Second Mitochondria-derived Activator of Caspases (Smac)/DIABLO into the cytosol.[4][10]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9.[4][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[10] Smac/DIABLO promotes this cascade by inhibiting Inhibitor of Apoptosis Proteins (IAPs). The cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) by caspase-3 finalizes the apoptotic process.[2][11]

The p53-Dependent Pathway

In cancer cells with wild-type p53, 17-AAG can induce apoptosis through a p53-dependent mechanism.[12][13] Hsp90 inhibition destabilizes MDMX (also known as MDM4), a key negative regulator of p53.[13][14] The degradation of MDMX leads to the stabilization and activation of p53.[13] Activated p53 then functions as a transcription factor, upregulating pro-apoptotic target genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[12] PUMA, a BH3-only protein, is a potent activator of the intrinsic pathway by inhibiting anti-apoptotic Bcl-2 proteins and directly activating Bax.[3][12] Studies have shown that the combination of 17-AAG with Nutlin, an MDM2 inhibitor, synergistically induces p53-mediated apoptosis.[14][15]

The Endoplasmic Reticulum (ER) Stress Pathway

Several studies suggest that 17-AAG can also induce apoptosis by triggering Endoplasmic Reticulum (ER) stress.[16][17] The accumulation of misfolded client proteins resulting from Hsp90 inhibition can overload the ER's protein-folding capacity, initiating the Unfolded Protein Response (UPR). In breast cancer cells, 17-AAG treatment has been shown to upregulate key ER stress markers like PERK and its downstream target, phosphorylated eIF2α.[16][17] Chronic or overwhelming ER stress activates apoptotic signaling, contributing to the overall cytotoxic effect of the drug.

Quantitative Analysis of 17-AAG Efficacy

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of 17-AAG on cancer cells.

Table 1: In Vitro Efficacy of 17-AAG on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration | Time (h) | Result | Reference |

| H446 | Small Cell Lung Cancer | IC50 | 27.54 mg/L | 24 | - | [10] |

| H446 | Small Cell Lung Cancer | IC50 | 12.61 mg/L | 48 | - | [10] |

| H446 | Small Cell Lung Cancer | Apoptosis Rate | 3.125 mg/L | 48 | Increased vs. control | [10] |

| H446 | Small Cell Lung Cancer | Apoptosis Rate | 6.25 mg/L | 48 | Increased vs. control | [10] |

| H446 | Small Cell Lung Cancer | Apoptosis Rate | 12.5 mg/L | 48 | Increased vs. control | [10] |

| MCF-7 | Breast Cancer | Apoptosis Rate | 10 µM | 24 | 24.41% | [16] |

| MCF-7 | Breast Cancer | Apoptosis Rate | 15 µM | 24 | 27.31% | [16] |

| MCF-7 | Breast Cancer | Apoptosis Rate | 20 µM | 24 | 40.90% | [16] |

| MDA-MB-231 | Breast Cancer | Apoptosis Rate | 15 µM | 24 | 32.09% | [16] |

| MDA-MB-231 | Breast Cancer | Apoptosis Rate | 20 µM | 24 | 39.46% | [16] |

| G-415 | Gallbladder Cancer | Apoptosis Rate | 12 µM | 72 | 18.7% | [6] |

| G-415 | Gallbladder Cancer | Apoptosis Rate | 20 µM | 72 | 20.7% | [6] |

| IMR-32 | Neuroblastoma | Apoptosis | 1 µM | 72 | Significant increase | [2][11] |

| SK-N-SH | Neuroblastoma | Apoptosis | 1 µM | 72 | Significant increase | [2][11] |

| Various | Prostate Cancer | IC50 | - | - | 25-45 nM | [18] |

Table 2: In Vivo Efficacy of 17-AAG in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosage | Outcome | Reference |

| G-415 | Gallbladder Cancer | NOD-SCID Mice | - | 69.6% reduction in tumor size vs. control | [6][8] |

| HCT116 BAX +/- | Colon Cancer | Athymic Mice | 80 mg/kg (5 daily i.p. doses) | Significant reduction in mean tumor volume | [1][3] |

| HCT116 BAX -/- | Colon Cancer | Athymic Mice | 80 mg/kg (5 daily i.p. doses) | Significant reduction in mean tumor volume | [1][3] |

| CWR22 | Prostate Cancer | Nude Mice | ~50 mg/kg | 67% inhibition of tumor growth | [18] |

Key Experimental Protocols

Investigating 17-AAG-induced apoptosis involves a standard set of molecular and cellular biology techniques.

Experimental Workflow

The general workflow for assessing 17-AAG's apoptotic effects involves treating cultured cancer cells followed by harvesting for various downstream analyses, principally flow cytometry and western blotting.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]

-

Cell Seeding and Treatment: Plate cells (e.g., H446, G-415) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of 17-AAG and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Pool all cells from each well.

-

Washing: Centrifuge the cell suspension (e.g., at 2,000 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5-10 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[10][16]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method, such as the Bradford or BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli loading buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, Bax, Bcl-2, Akt, p-Akt, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

17-AAG induces apoptosis in cancer cells primarily by inhibiting the chaperone function of Hsp90, leading to the degradation of numerous oncoproteins. This action triggers a cascade of events dominated by the intrinsic mitochondrial pathway, characterized by the activation of Bax, release of cytochrome c, and activation of caspases-9 and -3.[4][10] This central pathway is significantly influenced by the status of p53 and the abrogation of PI3K/Akt survival signaling.[12][16] The comprehensive understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of Hsp90 inhibitors as a strategic class of anticancer agents. The ability of 17-AAG to target multiple pathways simultaneously underscores its potential to overcome the resistance mechanisms that often plague therapies targeting single oncogenes.[19]

References

- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The heat shock protein 90 inhibitor 17-AAG induces cell cycle arrest and apoptosis in mantle cell lymphoma cell lines by depleting cyclin D1, Akt, Bid and activating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hsp90 inhibitor 17-(allylamino)-17-demethoxygeldanamycin increases cisplatin antitumor activity by inducing p53-mediated apoptosis in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockade of Hsp90 by 17AAG antagonizes MDMX and synergizes with Nutlin to induce p53-mediated apoptosis in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

Preclinical Antitumor Activity of 17-AAG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins, many of which are integral to oncogenic signaling pathways.[2][3][4] By binding to the N-terminal ATP pocket of HSP90, 17-AAG competitively inhibits its chaperone function, leading to the ubiquitin-proteasomal degradation of its client proteins.[5][6] This disruption of multiple oncogenic pathways simultaneously makes HSP90 an attractive target for cancer therapy, and 17-AAG has been extensively evaluated in preclinical models for its antitumor activity.[2][3] This technical guide provides an in-depth overview of the preclinical antitumor activity of 17-AAG, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways it modulates.

Quantitative Efficacy of 17-AAG

The antitumor efficacy of 17-AAG has been demonstrated across a wide range of cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from various preclinical studies.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |

| N87 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |

| SKOV3 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |

| SKBR3 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |

| LNCaP | Prostate Cancer | 25-45 | [7] |

| LAPC-4 | Prostate Cancer | 25-45 | [7] |

| DU-145 | Prostate Cancer | 25-45 | [7] |

| PC-3 | Prostate Cancer | 25-45 | [7] |

| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [8] |

| SKBR-3 | Breast Cancer | 70 | [8] |

| Glioma Cell Lines (various) | Glioblastoma | 50-500 | [9] |

| Glioma Stem Cells (various) | Glioblastoma | 200-500 | [9] |

| Ba/F3 (BCR-ABL wild-type) | Leukemia | 5200 | [7] |

| Ba/F3 (BCR-ABL T315I mutant) | Leukemia | 2300 | [7] |

| Ba/F3 (BCR-ABL E255K mutant) | Leukemia | 1000 | [7] |

In Vivo Efficacy: Tumor Growth Inhibition

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Gallbladder Cancer Xenograft (G-415 cells) | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size | [10][11] |

| Androgen-Dependent Prostate Cancer Xenograft (CWR22) | 50 mg/kg | 67% | [7] |

| Androgen-Independent Prostate Cancer Xenograft (CWR22R) | 50 mg/kg | 80% | [7] |

| Androgen-Independent Prostate Cancer Xenograft (CWRSA6) | 50 mg/kg | 68% | [7] |

| Human Colon Cancer Xenograft (HCT116 BAX +/-) | 80 mg/kg, i.p., daily for 5 days | Significant reduction in mean tumor volume | [6] |

| Human Ovarian Cancer Xenograft (A2780) | Not specified | Additive effect on tumor growth with carboplatin | [12] |

Core Mechanism of Action and Signaling Pathways

17-AAG exerts its antitumor effects by inducing the degradation of a wide array of HSP90 client proteins. This leads to the simultaneous disruption of multiple signaling pathways critical for tumor cell proliferation, survival, and angiogenesis.

Caption: Mechanism of 17-AAG action on HSP90 and its downstream effects.

Key Signaling Pathways Affected by 17-AAG

Caption: Major signaling pathways disrupted by 17-AAG-mediated HSP90 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the antitumor activity of 17-AAG.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of 17-AAG on cancer cell lines and calculate IC50 values.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of 17-AAG (typically ranging from 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[13]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 17-AAG.

Protocol:

-

Cell Treatment: Treat cells with 17-AAG at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Client Protein Degradation

Objective: To assess the effect of 17-AAG on the expression levels of HSP90 client proteins.

Protocol:

-

Protein Extraction: Treat cells with 17-AAG, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of 17-AAG in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 G-415 cells) into the flank of immunocompromised mice (e.g., NOD-SCID mice).[10]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., an average volume of 50 mm³).[10]

-

Drug Administration: Administer 17-AAG via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 25 mg/kg, daily for 5 days per week for 4 weeks).[10] Include a vehicle control group.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 17-AAG.

Caption: A typical experimental workflow for the preclinical assessment of 17-AAG.

Conclusion

The extensive preclinical data for 17-AAG robustly demonstrates its potent antitumor activity across a variety of cancer types. Its mechanism of action, centered on the inhibition of the molecular chaperone HSP90, allows for the simultaneous targeting of multiple oncogenic pathways, a significant advantage over single-target therapies. The quantitative data on its efficacy, coupled with well-defined experimental protocols, provides a strong foundation for its continued investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of 17-AAG and other HSP90 inhibitors in the fight against cancer.

References

- 1. clltopics.org [clltopics.org]

- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. worthington-biochem.com [worthington-biochem.com]

- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

The Effects of 17-AAG on Cell Cycle Progression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are key regulators of cell cycle progression and survival. Consequently, 17-AAG disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of the mechanisms by which 17-AAG influences the cell cycle, detailed experimental protocols for assessing these effects, and a summary of quantitative data from various cancer cell lines.

Mechanism of Action: Hsp90 Inhibition

17-AAG competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its ATPase activity.[1] This prevents the chaperone from adopting the closed conformation necessary for the proper folding and stabilization of its client proteins. As a result, Hsp90 client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[2] Many of these client proteins are oncoproteins and critical cell cycle regulators, making Hsp90 an attractive target for cancer therapy.[1]

Effects on Cell Cycle Phases

17-AAG induces cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and the specific dependencies of the cancer cells on Hsp90 client proteins.

G1 Phase Arrest

A common outcome of 17-AAG treatment is arrest in the G1 phase of the cell cycle. This is largely attributed to the degradation of key G1 regulatory proteins that are Hsp90 clients.

-

Cyclin-Dependent Kinases (CDKs): CDK4 and CDK6, which are essential for the G1/S transition, are Hsp90 client proteins.[3][4] Their degradation following 17-AAG treatment prevents the phosphorylation of the Retinoblastoma protein (Rb).

-

Retinoblastoma Protein (Rb): Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5]

-

Akt: The serine/threonine kinase Akt, another Hsp90 client, promotes cell cycle progression through various mechanisms, including the phosphorylation and inhibition of GSK3β, which can lead to the degradation of Cyclin D1.[6][7] 17-AAG-mediated degradation of Akt contributes to G1 arrest.

G2/M Phase Arrest

17-AAG can also induce a G2/M phase arrest, often by destabilizing proteins critical for mitotic entry and progression.

-

CHK1: Checkpoint kinase 1 (CHK1), a key regulator of the G2/M checkpoint, is a well-established Hsp90 client protein.[8] Its degradation by 17-AAG can lead to premature mitotic entry and mitotic catastrophe in cells with DNA damage.[9][10] However, in some contexts, the loss of other Hsp90 clients can lead to a G2/M block.

-

Cdc2/Cyclin B1: The activity of the Cdc2/Cyclin B1 complex is essential for entry into mitosis. 17-AAG has been shown to decrease the levels of Cdc2, thereby preventing the G2/M transition.[11]

-

Polo-like Kinase 1 (PLK1): PLK1 is another Hsp90 client protein that plays a critical role in multiple stages of mitosis. Its degradation contributes to mitotic arrest.[3]

S Phase Effects

While G1 and G2/M arrest are more commonly reported, 17-AAG can also impact S phase progression. The degradation of CHK1 by 17-AAG can abrogate the S-phase checkpoint induced by DNA damaging agents, leading to increased cell death.[8][12]

Role of the p53 Pathway

The tumor suppressor p53 plays a significant role in the cellular response to 17-AAG. In p53 wild-type cells, 17-AAG can lead to the stabilization and activation of p53, resulting in the transcription of p53 target genes like p21, which promotes cell cycle arrest, and PUMA, which induces apoptosis.[13][14][15] Interestingly, in p53-deficient cells, 17-AAG can abrogate the G2/M checkpoint, leading to increased sensitivity to DNA damaging agents.[9][10]

Quantitative Data on Cell Cycle Effects

The following tables summarize the effects of 17-AAG on the cell cycle distribution in various cancer cell lines.

Table 1: Effect of 17-AAG on Cell Cycle Distribution in HCT-116 (Colon Carcinoma) Cells

| Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |

| Control | 58.2 ± 2.3 | 32.5 ± 1.8 | 9.3 ± 0.9 | [16] |

| 1.25 mg/l 17-AAG | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 | [16] |

| 2.5 mg/l 17-AAG | 70.1 ± 3.1 | 15.2 ± 1.2 | 14.7 ± 1.4 | [16] |

| 5 mg/l 17-AAG | 75.3 ± 3.5 | 10.4 ± 1.1 | 14.3 ± 1.2 | [16] |

Table 2: Effect of 17-AAG on Cell Cycle Distribution in H446 (Small Cell Lung Cancer) Cells

| Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |

| Control | 55.95 ± 0.83 | 42.20 ± 0.77 | 1.85 ± 0.52 | |

| 3.125 mg/l 17-AAG | 48.33 ± 0.75 | 39.51 ± 0.69 | 12.16 ± 0.48 | |

| 6.25 mg/l 17-AAG | 45.64 ± 0.69 | 35.28 ± 0.61 | 19.08 ± 0.55 | |

| 12.5 mg/l 17-AAG | 42.17 ± 0.65 | 30.15 ± 0.55 | 27.68 ± 0.63 |

Table 3: Effect of 17-AAG on Cell Cycle Distribution in Hep3B and HuH7 (Hepatocellular Carcinoma) Cells

| Cell Line | Treatment (24h) | % G1 | % G2/M | Reference |

| Hep3B | Control | 55.4 | 14.5 | [11] |

| 3000 nM 17-AAG | 52.3 | 25.8 | [11] | |

| HuH7 | Control | 58.7 | 12.8 | [11] |

| 500 nM 17-AAG | 64.2 | 18.9 | [11] |

Experimental Protocols

Cell Culture and 17-AAG Treatment

-

Culture cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of 17-AAG in DMSO (e.g., 10 mM).

-

Seed cells in culture plates and allow them to adhere and reach 50-60% confluency.

-

Treat cells with the desired concentrations of 17-AAG or vehicle (DMSO) for the indicated time periods.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 1 ml of cold PBS. While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µl of propidium iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).

-

Analysis: Incubate at room temperature for 30 minutes in the dark. Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle-Related Proteins

-

Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, CHK1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

17-AAG effectively disrupts cell cycle progression in cancer cells by inhibiting Hsp90 and promoting the degradation of numerous client proteins that are essential for cell cycle control. Its ability to induce G1 and G2/M arrest, coupled with its pro-apoptotic effects, underscores its potential as a therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the cellular and molecular consequences of Hsp90 inhibition. Further research is warranted to explore the synergistic effects of 17-AAG with other anti-cancer agents to enhance therapeutic efficacy.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chaperoning checkpoint kinase 1 (Chk1), an Hsp90 client, with purified chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Tanespimycin (17-AAG): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a seminal semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic isolated from Streptomyces hygroscopicus.[1] Developed as a potent inhibitor of Heat Shock Protein 90 (Hsp90), tanespimycin played a pivotal role in validating Hsp90 as a viable therapeutic target in oncology.[2][3] Geldanamycin itself showed preclinical promise but was hampered by poor water solubility, instability, and significant hepatotoxicity in animal models.[1][4] This led to the development of analogs, with tanespimycin emerging as a lead candidate with reduced toxicity and improved properties, eventually advancing into numerous clinical trials.[1][5] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of tanespimycin, intended for professionals in drug development and cancer research.

Discovery and Rationale for Development

The journey to tanespimycin began with the discovery of geldanamycin, a benzoquinone ansamycin antibiotic.[1] Subsequent research revealed that geldanamycin's potent antitumor effects stemmed from its ability to bind to the N-terminal ATP binding site of Hsp90, a ubiquitous molecular chaperone.[6][7] Hsp90 is critical for the conformational stability and function of a wide array of "client" proteins, many of which are oncogenic drivers involved in cell proliferation, survival, and signaling.[3][8][9] By inhibiting Hsp90, these client proteins are destabilized, ubiquitinated, and targeted for degradation by the proteasome.[4][6]

Despite its potent activity, geldanamycin's clinical development was unfeasible due to its severe liabilities.[1][10] In the 1980s and early 1990s, the National Cancer Institute (NCI) and collaborating institutions worked to create derivatives with a more favorable therapeutic profile.[1] This effort led to the synthesis of 17-AAG (tanespimycin) in 1992, which replaced the methoxy group at the 17-position of the geldanamycin ansa-ring with an allylamino group.[1] This modification resulted in a compound that retained potent Hsp90 inhibitory activity but exhibited lower toxicity, allowing for its advancement into clinical trials as the first-in-class Hsp90 inhibitor.[1][5]

Synthesis of Tanespimycin (17-AAG)

Tanespimycin is prepared via a straightforward nucleophilic substitution reaction. The C-17 methoxy group of the parent compound, geldanamycin, is displaced by allylamine.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Mechanism of Action

Tanespimycin exerts its anticancer effects by competitively and reversibly binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[4][6] This action inhibits the chaperone's intrinsic ATPase activity, which is essential for its function.[6] The inhibition triggers a conformational change in Hsp90, leading to the dissociation of the multi-chaperone complex and the subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4][6][8]

A key aspect of tanespimycin's therapeutic potential is the higher affinity of Hsp90 for the inhibitor in tumor cells compared to normal cells. Hsp90 in cancer cells is often part of activated, multi-chaperone complexes, which exhibit a 100-fold greater binding affinity for 17-AAG.[10][11][12] This provides a therapeutic window, leading to selective activity against malignant cells.

The degradation of Hsp90 client proteins disrupts multiple oncogenic signaling pathways simultaneously, affecting tumor growth, proliferation, and survival.[3][4] Key client proteins sensitive to Hsp90 inhibition include:

Quantitative Biological Data

The potency of tanespimycin has been characterized in numerous cell-free and cell-based assays.

Table 1: Hsp90 Binding Affinity and In Vitro Potency

| Assay Type | System | IC₅₀ Value | Reference |

| Cell-Free Hsp90 Binding | Purified Native Hsp90 | 5 nM | [11][12] |

| Hsp90 Binding (Tumor) | Hsp90 from 3T3-src, B16, or CT26 xenografts | 8-35 nM | [11] |

| Hsp90 Binding (Normal) | Hsp90 from normal tissues | 200-600 nM | [11] |

| HER2-overexpressing Cells | BT474, N87, SKOV3, SKBR3 | 5-6 nM | [11] |

Table 2: IC₅₀ Values of Tanespimycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference(s) |

| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 | [13] |

| MCF-7 | Breast Cancer | 22 | [15] |

| SK-BR-3 | Breast Cancer | 38 - 70 | [12][13] |

| PC-3 | Prostate Cancer | 25-45 | [11] |

| LNCaP | Prostate Cancer | 25-45 | [11] |

| DU-145 | Prostate Cancer | 25-45 | [11] |

| A549 | Lung Cancer | 0.303 | [11] |

| IST-MEL1 | Melanoma | 0.407 | [11] |

| NCI-SNU-1 | Gastric Cancer | 2.07 | [11] |

| Ba/F3 (BCR-ABL WT) | Leukemia Model | 5,200 | [11] |

| Ba/F3 (BCR-ABL T315I) | Leukemia Model | 2,300 | [11] |

| Ba/F3 (BCR-ABL E255K) | Leukemia Model | 1,000 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of tanespimycin.

Synthesis of Tanespimycin (17-AAG) from Geldanamycin

Adapted from Xiong et al., 2009.[15]

-

Dissolution: Dissolve 100 mg (0.2 mmol) of Geldanamycin (GA) in 2 mL of dry dichloromethane (CH₂Cl₂).

-

Reaction: Add 5 molar equivalents of allylamine dropwise to the flask.

-

Incubation: Stir the reaction mixture at room temperature under low light conditions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 CHCl₃:MeOH. The reaction is complete when the starting GA spot is consumed (approx. 2 days).[15]

-

Precipitation: Precipitate the product by adding hexane. Repeat this step three times.

-

Isolation: Centrifuge the suspension at 2000 x g for 15 minutes to pellet the product.

-

Drying: Decant the supernatant and evaporate the remaining solvent from the pellet to dryness to yield the final product, 17-AAG.[15]

Hsp90 Binding Assay

Adapted from Selleck Chemicals Protocol.[11]

-

Preparation: Prepare cell lysates from HER-2-overexpressing cancer cells (e.g., BT474) in lysis buffer (20 mM HEPES pH 7.3, 1 mM EDTA, 5 mM MgCl₂, 100 mM KCl). Alternatively, use purified native Hsp90 protein.

-

Inhibitor Incubation: Incubate the lysate or purified protein with various concentrations of 17-AAG for 30 minutes at 4 °C.

-

Competitive Binding: Add biotin-geldanamycin (biotin-GM) linked to streptavidin magnetic beads and incubate for 1 hour at 4 °C.

-

Separation: Place tubes on a magnetic rack to capture the beads and remove the unbound supernatant.

-

Washing: Wash the magnetic beads three times with lysis buffer.

-

Elution: Elute the bound proteins by heating the beads for 5 minutes at 95 °C in SDS-PAGE sample buffer.

-

Analysis: Analyze the samples on an SDS-PAGE gel followed by Western blotting for Hsp90. Quantify the bands to determine the inhibition of Hsp90 binding to biotin-GM. The IC₅₀ is the concentration of 17-AAG that causes 50% inhibition of binding.[11]

Cell Viability Assay

General protocol adapted from multiple sources.[4][15][16][17]

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-3,000 cells per well and allow them to adhere for 24 hours.[11][15]

-

Treatment: Prepare serial dilutions of 17-AAG in complete cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO at <0.1% final concentration).[15][17]

-

Incubation: Incubate the treated cells for a defined period, typically 72 to 96 hours.[4][15][17]

-

Reagent Addition: Add a viability reagent such as WST-1 or Alamar Blue to each well and incubate for 1-4 hours according to the manufacturer's instructions.[4][17]

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Hsp90 Client Protein Degradation

General protocol adapted from multiple sources.[10][12][16]

-

Cell Treatment: Treat cultured cancer cells with a relevant concentration of 17-AAG (e.g., 1 µM) for 24 hours.[16]

-

Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).

-

SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE loading buffer and separate them on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin) overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the band intensity for a client protein relative to the loading control indicates degradation.

In Vivo Antitumor Efficacy in Xenograft Models

Adapted from Workman et al., 2007 and others.[6][11]

-

Animal Model: Use immune-compromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, CWR22) into the flanks of the mice.[6][11]

-

Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Formulation and Dosing: Formulate 17-AAG in a suitable vehicle (e.g., EPL vehicle, or a solution of DMSO, PEG300, and Tween-80). Administer 17-AAG via intraperitoneal (i.p.) injection at doses ranging from 25-80 mg/kg, typically given daily for five days a week.[6][11][17] The control group receives the vehicle alone.

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for client protein levels).

Clinical Development and Challenges

Tanespimycin was the first Hsp90 inhibitor to enter clinical trials in 1999.[5] It has been evaluated in numerous Phase I and II trials for various malignancies, including multiple myeloma, breast cancer, and solid tumors, both as a monotherapy and in combination with other agents like bortezomib and trastuzumab.[5][9][18][19] Combination therapy showed particularly encouraging results, with a 22% overall response rate observed when combined with trastuzumab in patients with HER2-positive breast cancer that had progressed on prior trastuzumab therapy.[18]

Despite its promising preclinical and early clinical activity, the development of tanespimycin was halted by Bristol-Myers Squibb in 2010 during late-stage trials.[20] The decision was multifactorial and not based on a lack of efficacy. Key challenges included:

-

Poor Aqueous Solubility: Tanespimycin is insoluble in water, necessitating complex formulations.[2][14][21] Early clinical formulations used Cremophor EL, a vehicle known to cause hypersensitivity reactions.[18][21]

-

Manufacturing and Financial Viability: The drug was reportedly difficult to produce, and with its patent expiration approaching, further investment was deemed financially unfeasible.[20]

-

Hepatotoxicity: Although less toxic than geldanamycin, concerns about liver toxicity remained a potential issue.[2][4]

The experience with tanespimycin, however, was invaluable. It validated Hsp90 as a clinical target and spurred the development of second and third-generation Hsp90 inhibitors with improved solubility and pharmaceutical properties, such as the water-soluble derivative 17-DMAG (alvespimycin) and the hydroquinone hydrochloride salt IPI-504.[5][7][22]

Conclusion

Tanespimycin (17-AAG) stands as a landmark compound in the history of targeted cancer therapy. As a derivative of geldanamycin, it successfully translated the potent, multi-target mechanism of Hsp90 inhibition from the laboratory to the clinic. While its own path to regulatory approval was ultimately halted by formulation and commercial challenges, the extensive preclinical and clinical research conducted with tanespimycin provided definitive proof-of-concept for Hsp90 as a therapeutic target. The knowledge gained continues to guide the development of new generations of Hsp90 inhibitors, embodying a critical chapter in the ongoing effort to combat cancer by disrupting its fundamental cellular machinery.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 15. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Tanespimycin as antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tanespimycin - Wikipedia [en.wikipedia.org]

- 21. A cremophor-free formulation for tanespimycin (17-AAG) using PEO-b-PDLLA micelles: characterization and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of 17-AAG on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: 17-AAG, an Archetypal HSP90 Inhibitor

17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the natural product geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[2] By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG competitively inhibits its chaperone activity.[3][4] This disruption leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, many of which are key components of oncogenic signaling pathways.[4][5] Consequently, 17-AAG can simultaneously disrupt multiple signaling cascades that drive tumor growth, proliferation, and survival, making HSP90 an attractive target for cancer therapy.[2][6]

Core Mechanism of Action: Disruption of the HSP90 Chaperone Cycle

HSP90 is an essential molecular chaperone that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins.[6][7] The inhibitory action of 17-AAG initiates by binding to the ATP-binding site in the N-terminal domain of HSP90.[3] This prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of HSP90's activity leads to the misfolding of its client proteins, which are then targeted for degradation by the ubiquitin-proteasome pathway.[5] This depletion of critical signaling molecules ultimately results in cell cycle arrest and apoptosis.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Role of 17-AAG in MYCN-Amplified Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroblastoma, the most prevalent extracranial solid tumor in children, presents a significant clinical challenge, particularly in cases characterized by the amplification of the MYCN oncogene.[1][2] This genetic aberration is a hallmark of high-risk disease and is strongly associated with therapeutic resistance and poor prognosis.[1] The MYCN oncoprotein, a transcription factor crucial for cell proliferation and survival, is critically dependent on the molecular chaperone Heat Shock Protein 90 (HSP90) for its conformational stability and function. This dependency exposes a key vulnerability in MYCN-amplified cancer cells. 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[3][4] By binding to the N-terminal ATP pocket of HSP90, 17-AAG disrupts its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, including MYCN.[5] This guide provides a comprehensive technical overview of the mechanism of action of 17-AAG in MYCN-amplified neuroblastoma, summarizing preclinical data, detailing key experimental protocols, and illustrating the core signaling pathways involved.

Mechanism of Action: Targeting the HSP90-MYCN Axis

HSP90 is an essential molecular chaperone that manages the folding, stability, and activation of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival.[6] In MYCN-amplified neuroblastoma, the high levels of the MYCN oncoprotein create a state of cellular stress and a strong dependency on the HSP90 chaperone machinery for stability.[1]

17-AAG exploits this dependency. Its mechanism involves:

-

Competitive Inhibition: 17-AAG competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90.[5]

-

Chaperone Function Disruption: This binding prevents ATP from associating with HSP90, inducing a conformational change that inactivates the chaperone.[5]

-

Client Protein Degradation: Lacking proper chaperone support, client proteins like MYCN become unstable, are recognized by the cellular quality control machinery, and are targeted for degradation via the ubiquitin-proteasome pathway.[3][5]

The destabilization of MYCN is a primary antitumor mechanism of 17-AAG in this context. However, HSP90 inhibition has pleiotropic effects, as other crucial oncogenic proteins are also HSP90 clients. Notably, Akt, a central node in the PI3K survival pathway, is also degraded following HSP90 inhibition.[2] The PI3K/Akt pathway is known to positively regulate and stabilize MYCN, so its disruption by 17-AAG creates a dual-pronged attack on the oncoprotein.[2]

Affected Signaling Pathways

The therapeutic effect of 17-AAG in MYCN-amplified neuroblastoma stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways that are dependent on HSP90.

-

MYCN Degradation: The most direct effect is the destabilization and degradation of the MYCN protein, leading to the downregulation of its transcriptional targets involved in cell cycle progression and proliferation.[7]

-

PI3K/Akt Pathway Inhibition: 17-AAG causes the degradation of Akt, a key kinase in the PI3K pathway that promotes cell survival and inhibits apoptosis.[2] Aberrant activation of the PI3K/Akt pathway is a known contributor to poor prognosis in neuroblastoma.[8] The inhibition of this pathway by 17-AAG enhances apoptosis and reduces cell survival.

-

MAPK/ERK Pathway Attenuation: Studies have shown that 17-AAG treatment can lead to a decrease in the phosphorylation of ERK, indicating an inhibitory effect on the MAPK signaling cascade, which is also involved in cell proliferation and survival.[5]

Data Presentation: Preclinical Efficacy of 17-AAG

Preclinical studies using neuroblastoma cell lines have demonstrated the potent antitumor activity of 17-AAG, particularly in cells with MYCN amplification. The following tables summarize key quantitative findings.

Table 1: In Vitro Effects of 17-AAG on Neuroblastoma Cell Lines

| Cell Line | MYCN Status | 17-AAG Concentration | Effect on Proliferation & Viability | Effect on Apoptosis | Effect on Migration | Citation |

|---|---|---|---|---|---|---|

| IMR-32 | Amplified | 0.5 µM, 1 µM | Significant inhibition at 72h and 96h.[4][5] | Significant increase.[1] | Reduced migratory capacity.[5] | [1][4][5] |

| SK-N-SH | Non-amplified | 0.5 µM, 1 µM | Significant inhibition at 72h and 96h (more potent than in IMR-32).[4][5] | Significant increase (more potent than in IMR-32).[4][5] | Reduced migratory capacity.[5] | [4][5] |

| LAN-1 | Amplified | Not specified | Growth suppressive effects on xenografts.[2] | Not specified | Not specified | [2] |

| CHP134 | Amplified | Concentrations up to 100 nM | Significant growth suppression.[7] | Not specified | Not specified | [7] |

| IMR5 | Amplified | Concentrations up to 100 nM | Significant growth suppression.[7] | Not specified | Not specified |[7] |

Table 2: Effects of 17-AAG on Protein Expression in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | Treatment (17-AAG) | Protein | Observed Change | Citation |

|---|---|---|---|---|---|

| IMR-32 | Amplified | 1 µM, 48h | MYCN | Significant upregulation * | [1][5] |

| IMR-32 | Amplified | 1 µM, 24h & 48h | Oct4, HMGA1, FABP5 | Significant downregulation | [5] |

| IMR-32 | Amplified | Not specified | p-ERK | Reduction in phosphorylation | [5] |

| SK-N-SH | Non-amplified | 1 µM, 24h & 48h | MYCN, Oct4, HMGA1 | Significant downregulation | [1][5] |

| Multiple | Amplified & Non-amplified | 17-DMAG (derivative) | MYCN or MYC | Clear decrease | [2] |

| Multiple | Amplified & Non-amplified | 17-DMAG (derivative) | Akt | Decreased expression | [2] |

| IMR5, CHP134 | Amplified | 17-DMAG (derivative) | p53 | Increased expression |[9] |

*Note: The observed upregulation of MYCN protein in IMR-32 cells at 48h post-treatment in one study is an interesting and unexpected finding that may suggest complex feedback mechanisms or differential temporal dynamics in response to HSP90 inhibition in certain contexts.[1][5] However, other studies consistently show a decrease in MYCN/MYC protein levels upon HSP90 inhibition.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of 17-AAG on neuroblastoma cells.

Cell Proliferation Assay (WST-1)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate neuroblastoma cells (e.g., IMR-32, SK-N-SH) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of 17-AAG (e.g., 0.5 µM, 1 µM) and a vehicle control (DMSO, typically ≤0.1%).[10]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active cells.[11]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Lysate Preparation: After treatment with 17-AAG, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., MYCN, Akt, p-ERK, cleaved PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]

Immunoprecipitation (IP) for HSP90-MYCN Interaction

IP is used to isolate a specific protein (and its binding partners) from a complex mixture.

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose or magnetic beads for 30-60 minutes to reduce non-specific binding.[12]

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against the target protein (e.g., anti-HSP90) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.[12]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove unbound proteins.

-

Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting partner (e.g., anti-MYCN).[13]

Clinical Context and Future Directions

17-AAG (tanespimycin) was the first HSP90 inhibitor to enter clinical trials.[14] While it demonstrated antitumor activity, its clinical development was hampered by issues such as poor water solubility and formulation challenges.[3][4] This led to the development of more soluble derivatives like 17-DMAG and second-generation, structurally distinct HSP90 inhibitors.[14]

Despite the challenges with 17-AAG itself, the principle of targeting the HSP90-MYCN axis in high-risk neuroblastoma remains a highly compelling therapeutic strategy. The extensive preclinical data strongly support the continued investigation of next-generation HSP90 inhibitors, both as single agents and in combination with other targeted therapies or conventional chemotherapy. Understanding the complex cellular responses and potential resistance mechanisms will be crucial for the successful clinical translation of this approach for children with MYCN-amplified neuroblastoma.

References

- 1. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hsp90 inhibition increases p53 expression and destabilizes MYCN and MYC in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibition increases p53 expression and destabilizes MYCN and MYC in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 17-AAG In Vitro Cell Culture Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncogenic and play critical roles in cell proliferation, survival, and signaling.[2][3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, 17-AAG inhibits its chaperone activity, leading to the ubiquitin-proteasomal degradation of its client proteins.[5] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells.[6][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of 17-AAG in cancer cell lines.

Data Presentation

Table 1: Reported IC50 Values of 17-AAG in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 17-AAG can vary significantly between different cell lines.

| Cell Line | Cancer Type | IC50 (72h treatment) |

| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 nM[8] |

| A549 | Lung Cancer | ~3 nM[1] |

| LNCaP | Prostate Cancer | 25-45 nM[1] |

| DU-145 | Prostate Cancer | 25-45 nM[1] |

| PC-3 | Prostate Cancer | 25-45 nM[1] |

| HCT116 BAX +/− | Colon Cancer | 45.2 nM[5] |

| HCT116 BAX −/− | Colon Cancer | 41.8 nM[5] |

| SKBR-3 | Breast Cancer | 70 nM[8] |

| U87 | Glioblastoma | 200-500 nM[2] |

| G-415 | Gallbladder Cancer | ~12 µM (for apoptosis)[7] |

| Gb-d1 | Gallbladder Cancer | ~12 µM (for apoptosis)[7] |

Experimental Protocols

Materials and Reagents

-

17-AAG (Tanespimycin)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cancer cell lines of interest

-

96-well and 6-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9][10][11]

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary and secondary antibodies for Western blotting (e.g., anti-Hsp90, anti-Hsp70, anti-Akt, anti-Raf-1, anti-HER2, anti-p-ERK, anti-Cyclin D1, anti-Caspase-3, anti-β-actin)[7][12]

-

Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[9]

Preparation of 17-AAG Stock Solution

-

17-AAG is poorly soluble in water; therefore, dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3][4][7]

-

Aliquot the stock solution into light-protected microfuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.[13]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the cytotoxic effects of a compound.[11]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 17-AAG in complete culture medium from the stock solution. A typical concentration range is 0.01 µM to 100 µM.[3][4] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 17-AAG. Include a vehicle control (DMSO) at a concentration equal to the highest DMSO concentration used in the dilutions (typically ≤0.1%).[4]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins following treatment with 17-AAG.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of 17-AAG for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-